![molecular formula C24H18FN5O2S B2646222 3-(2-氟苯基)-N-(4-(甲硫基)苄基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺 CAS No. 1030105-93-1](/img/no-structure.png)

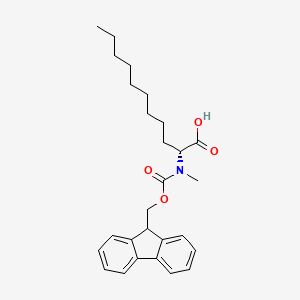

3-(2-氟苯基)-N-(4-(甲硫基)苄基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺

货号 B2646222

CAS 编号:

1030105-93-1

分子量: 459.5

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

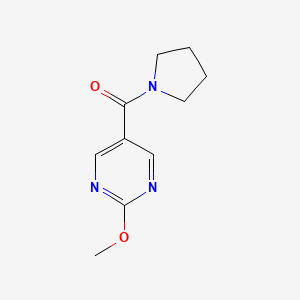

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and its interactions with other molecules .科学研究应用

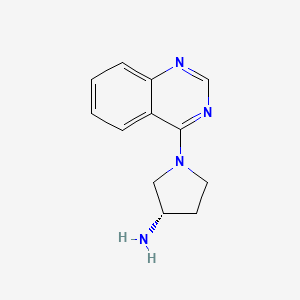

- This compound has been investigated for its potential as an anticancer agent. Researchers have tested its effects on human cancer cell lines, particularly gynecological cancers. Further studies are needed to understand its mechanism of action and optimize its efficacy .

- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (a new heterocyclic system) was achieved using a retro Diels–Alder procedure. This novel system may find applications in drug discovery and materials science .

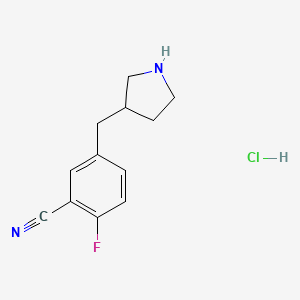

- The compound’s synthesis involves a one-pot, three-step cascade process that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne). This atom-efficient approach is valuable for designing complex molecules .

- The stereochemistry and relative configurations of synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the spatial arrangement of atoms is crucial for drug design and bioactivity prediction .

- Researchers can explore modifications of this compound’s structure to enhance its pharmacological properties. Rational design efforts may lead to derivatives with improved bioavailability, selectivity, and safety profiles .

- While initial studies focused on cancer cell lines, it’s essential to investigate other biological activities. Researchers can explore antimicrobial, anti-inflammatory, or neuroprotective effects, broadening the compound’s potential applications .

Anticancer Activity

Heterocyclic System Synthesis

Atom-Economical Cascade Reactions

Stereochemistry Determination

Drug Design and Optimization

Biological Evaluation Beyond Cancer

未来方向

属性

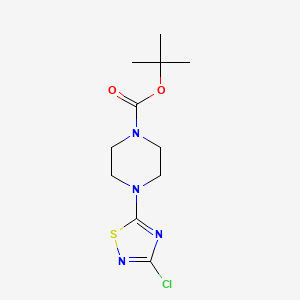

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the synthesis of the triazoloquinazoline ring system followed by the addition of the fluorophenyl and benzyl groups. The final step involves the introduction of the carboxamide group.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "2-fluoroaniline", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "8-bromo-2-chloroquinazoline" ], "Reaction": [ "Step 1: Synthesis of 4-(methylthio)benzylidenehydrazine by reacting 4-(methylthio)benzaldehyde with hydrazine hydrate.", "Step 2: Synthesis of 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 2-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with 4-(methylthio)benzylidenehydrazine.", "Step 3: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with 4-(methylthio)benzyl chloride in the presence of sodium hydroxide.", "Step 4: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reacting 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with acetic anhydride followed by treatment with sodium hydroxide and 8-bromo-2-chloroquinazoline." ] } | |

CAS 编号 |

1030105-93-1 |

产品名称 |

3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

分子式 |

C24H18FN5O2S |

分子量 |

459.5 |

IUPAC 名称 |

3-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18FN5O2S/c1-33-16-9-6-14(7-10-16)13-26-23(31)15-8-11-18-20(12-15)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |

SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Fmoc-D-MeAund(2)-OH

2389078-36-6

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)

![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)

![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)